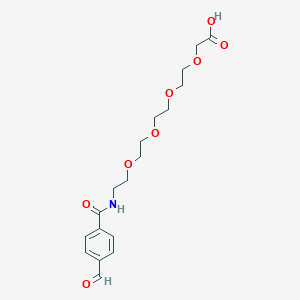

Ald-benzoylamide-PEG4-CH2 acid

Description

Structure

2D Structure

Properties

IUPAC Name |

2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO8/c20-13-15-1-3-16(4-2-15)18(23)19-5-6-24-7-8-25-9-10-26-11-12-27-14-17(21)22/h1-4,13H,5-12,14H2,(H,19,23)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVZWWUWQFKBHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ald Benzoylamide Peg4 Ch2 Acid

Retrosynthetic Strategies for Multi-Functional PEGylated Systems

Retrosynthetic analysis is a cornerstone of modern organic synthesis, allowing chemists to deconstruct a target molecule into simpler, commercially available starting materials. For a multi-functional molecule like Ald-benzoylamide-PEG4-CH2 acid, this process is critical. The analysis begins by identifying the key chemical bonds and functional groups that can be disconnected.

The target molecule features three main components: an aldehyde-functionalized benzoyl group, a tetraethylene glycol (PEG4) spacer, and a terminal acetic acid moiety. The most logical disconnections are at the amide and ether linkages.

A primary retrosynthetic disconnection breaks the amide bond, yielding an aldehyde-functionalized benzoic acid (or its activated derivative) and an amino-terminated PEG4-CH2-acid. A second key disconnection breaks the ether linkage between the benzoylamide and the PEG chain, which would simplify the synthesis into three separate fragments: a hydroxy-PEG4-CH2-acid, a benzoyl derivative, and an aldehyde precursor.

This retrosynthetic approach highlights the need for a modular synthesis, where each key fragment is prepared separately and then coupled together. This strategy allows for greater flexibility and control over the final product's purity. A crucial aspect of this strategy is the use of protecting groups to prevent unwanted side reactions between the various functional groups present in the intermediates. organic-chemistry.orgwikipedia.org

Synthetic Routes to the Ald-benzoylamide Moiety

The synthesis of the Ald-benzoylamide portion of the molecule is a multi-step process involving the creation of an aldehyde-functionalized aromatic amide, which requires careful control of reaction conditions and the use of protective groups.

The formation of the aldehyde-functionalized aromatic amide can be approached in several ways. One common method involves the direct acylation of an aminobenzaldehyde derivative. However, the presence of the aldehyde group can interfere with many standard amidation reactions.

An alternative and often more successful approach is to start with a precursor to the aldehyde, such as a hydroxymethyl or a protected aldehyde group on the aromatic ring. For example, a methyl ester of a carboxybenzaldehyde can be used. The ester can be converted to the amide, and then the aldehyde can be deprotected or generated in a later step.

Recent advances in catalysis have provided direct methods for the ortho-acylation of benzamides using aldehydes, often employing rhodium or cobalt catalysts. researchgate.netacs.org These methods can offer a more direct route to the desired structure, although they may require careful optimization for specific substrates. Another approach involves cascade reactions between N-alkyl-N-methacryloylbenzamide and aryl aldehydes to generate complex dione (B5365651) derivatives, showcasing the reactivity of aldehyde and benzamide (B126) functionalities. nih.gov

Given the reactivity of the aldehyde group, its protection is often necessary during the synthesis of the amide and subsequent modification of the PEG chain. organic-chemistry.org Common protecting groups for aldehydes include acetals and dithianes. wikipedia.orgjst.go.jp The choice of protecting group is critical and must be stable to the conditions used in the subsequent synthetic steps, yet readily removable without affecting other parts of the molecule. organic-chemistry.org

For instance, an acetal (B89532) can be formed by reacting the aldehyde with a diol under acidic conditions. chemistry.coach This protected aldehyde is stable to many reagents used in amide bond formation and PEGylation. Deprotection is typically achieved by treatment with aqueous acid. chemistry.coach

Orthogonal protection strategies are particularly valuable when multiple functional groups require protection. wikipedia.org This involves using protecting groups that can be removed under different conditions. For example, an acid-labile acetal on the aldehyde and a base-labile Fmoc group on an amine would allow for selective deprotection. beilstein-journals.org

| Protecting Group | Protection Conditions | Deprotection Conditions | Reference |

| Acetal | Diol, Acid Catalyst | Aqueous Acid | chemistry.coach |

| Dithiane | 1,3-Propanedithiol, Lewis Acid | Oxidative conditions (e.g., Hg(II) salts) | jst.go.jp |

| N,O-Acetal (with LMPA) | Lithium 2-(N-methyl-N-(2-pyridyl))amide (LMPA) | Dilute HCl | jst.go.jp |

Synthesis of the PEG4-CH2 Acid Moiety

The synthesis of the PEG4-CH2 acid moiety requires precise control over the length of the polyethylene (B3416737) glycol chain and the introduction of the terminal carboxylic acid.

The synthesis of monodisperse, or single-length, PEG chains is crucial for applications where precise molecular structure is important. Polydisperse PEG mixtures, while cheaper to produce via polymerization of ethylene (B1197577) oxide, are not suitable for creating well-defined molecules like this compound. beilstein-journals.orgbeilstein-journals.org

Stepwise methods are employed to build the PEG chain to a specific length. beilstein-journals.org These methods often involve the iterative addition of ethylene glycol units. One common strategy is the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. nih.gov To create a defined PEG4 chain, one could start with a protected diethylene glycol and react it with another protected diethylene glycol unit. acs.orgcsic.es

Recent developments have introduced more efficient methods, such as using base-labile protecting groups to allow for a one-pot deprotection and coupling cycle, which can significantly reduce the cost and complexity of the synthesis. beilstein-journals.orgbeilstein-journals.org Another innovative approach utilizes tetraethylene glycol macrocyclic sulfate (B86663) as an electrophilic building block, which reacts with a hydroxyl group to extend the PEG chain by four units in a single step. acs.orgcsic.es Solid-phase synthesis has also been explored to simplify purification by allowing for the removal of excess reagents and byproducts by simple washing. nih.gov

| Method | Description | Advantages | Reference |

| Williamson Ether Synthesis | Iterative reaction of an alkoxide with an alkyl halide. | Well-established method. | nih.gov |

| One-Pot Deprotection/Coupling | Use of base-labile protecting groups to streamline the synthetic cycle. | Reduced number of steps and cost. | beilstein-journals.orgbeilstein-journals.org |

| Macrocyclic Sulfate Chemistry | Reaction with tetraethylene glycol macrocyclic sulfate to add four ethylene glycol units at once. | Efficient chain extension. | acs.orgcsic.es |

| Solid-Phase Synthesis | Stepwise addition of PEG monomers on a solid support. | Simplified purification, no chromatography needed. | nih.gov |

Once the PEG4 chain of the desired length is obtained, a terminal carboxylic acid group must be introduced. A common method involves starting with a PEG chain that has a terminal hydroxyl group. This hydroxyl group can be oxidized to a carboxylic acid using various oxidizing agents.

Alternatively, the hydroxyl group can be reacted with a molecule that already contains a carboxylic acid or a protected form of it. For example, reacting a hydroxyl-terminated PEG with succinic anhydride (B1165640) will introduce a terminal carboxylic acid via an ester linkage. mdpi.comnih.gov For the target molecule, which has a -CH2-COOH group, a more direct approach is needed.

This can be achieved by reacting the terminal hydroxyl group with a protected form of a haloacetic acid, such as t-butyl bromoacetate, followed by deprotection of the t-butyl ester under acidic conditions to yield the carboxylic acid. epo.org Another strategy is to introduce a terminal azide (B81097) or other functional group that can then be converted to the desired carboxylic acid.

The synthesis of heterobifunctional PEGs, which have different functional groups at each end, is a well-developed field. mdpi.comjenkemusa.com These methods are directly applicable to the synthesis of the PEG4-CH2 acid moiety. For instance, a PEG chain can be functionalized with a protected amine at one end and a carboxylic acid at the other. biochempeg.com

Chemo-Selective Coupling Strategies for Scaffold Assembly

The assembly of the this compound scaffold is a prime example of the need for chemo-selective strategies in organic synthesis. With multiple reactive sites present on the molecule throughout the synthesis, each reaction must be directed to a single, specific functional group. nih.gov This is accomplished primarily through an orthogonal protection strategy, where different functional groups are masked with protecting groups that can be removed under distinct, non-interfering conditions. beilstein-journals.orgnih.gov

For the synthesis of this compound, a common strategy involves starting with a PEG linker that has a protected amine at one terminus and a protected carboxylic acid at the other. A frequently used combination is a Boc (tert-butyloxycarbonyl) group for the amine and a tert-butyl (tBu) ester for the carboxylic acid. google.comacs.org However, to simplify the process, one can start with a molecule where one group is free and the other is protected, such as Amino-PEG4-tert-butyl ester.

The chemo-selectivity is achieved by performing the benzoylation on the free amine first. The tert-butyl ester protecting the carboxylic acid is stable under the basic conditions required for the amide bond formation. Following the successful formation of the benzoylamide, the reaction conditions are changed to an acidic environment to specifically cleave the tert-butyl ester, liberating the final carboxylic acid without affecting the newly formed amide or the ether linkages of the PEG backbone. google.com This sequential and selective functionalization is key to building complex, polyfunctional molecules with a well-defined architecture. nih.govresearchgate.net

The ether linkages that constitute the backbone of the polyethylene glycol (PEG) chain are fundamental to the structure of the target molecule. In a typical stepwise synthesis of monodisperse PEGs, these ether bonds are formed via Williamson ether synthesis, a reaction between an alkoxide and an organohalide. beilstein-journals.org This process involves deprotonation of a hydroxyl group on a PEG unit, followed by nucleophilic substitution on a halogenated or tosylated PEG monomer. mdpi.comnih.gov For the synthesis of this compound, a pre-formed PEG4 scaffold is typically used as the starting material, meaning the internal ether bonds (-O-CH2-CH2-) are already present.

However, the specific structure of the target molecule, which contains a carboxymethyl group (-O-CH2-COOH), necessitates the formation of an additional ether linkage. This is accomplished by reacting a terminal hydroxyl group of a protected PEG precursor with a haloacetic acid derivative.

A general representation of this ether bond formation is detailed in the table below, illustrating a key step in constructing the -PEG-O-CH2-COOH terminus.

Table 1: Reaction Scheme for Carboxymethyl Ether Linkage Formation

| Step | Reaction | Starting Material | Reagents | Product | Purpose |

|---|---|---|---|---|---|

| 1 | Deprotonation | Boc-NH-PEG4-OH | Sodium hydride (NaH) | Boc-NH-PEG4-O⁻Na⁺ | Generates a nucleophilic alkoxide for subsequent reaction. |

This two-step, one-pot sequence effectively and chemo-selectively installs the acid functionality (in its protected form) onto the PEG scaffold. beilstein-journals.org

The formation of the benzoylamide linkage is a critical step in the synthesis of this compound. This transformation involves creating a stable amide bond between the primary amine of the PEG linker and a benzoic acid derivative. luxembourg-bio.com In a complex system containing other functional groups, such as a protected carboxylic acid, the reaction must be selective for the amine. nih.gov

The Schotten-Baumann reaction is a classic and effective method for this type of acylation. It typically involves reacting an amine with an acyl chloride in the presence of a base. For the synthesis of this compound, the free amine of the PEG linker (e.g., H2N-PEG4-O-CH2-COOtBu) is reacted with benzoyl chloride.

The reaction is performed in an aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), with a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the hydrochloric acid (HCl) generated during the reaction. ijirset.com The stability of the tert-butyl ester protecting group under these conditions is crucial for the success of the synthesis. google.com

Table 2: Reagents and Conditions for Benzoylamide Formation

| Parameter | Description | Research Findings |

|---|---|---|

| Amine Substrate | H2N-PEG4-O-CH2-COOtBu | A heterobifunctional PEG with a free amine and a protected carboxylic acid. |

| Acylating Agent | Benzoyl Chloride (PhCOCl) | A highly reactive derivative of benzoic acid that readily acylates primary amines. |

| Base | Triethylamine (TEA) | Acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion. ijirset.com |

| Solvent | Dichloromethane (DCM) | Anhydrous aprotic solvent to prevent hydrolysis of the acyl chloride. |

| Temperature | 0 °C to Room Temperature | The reaction is often initiated at a lower temperature to control the exothermic reaction before being allowed to warm. |

| Outcome | Formation of a stable amide bond | Yields the protected final product, Ph-CO-NH-PEG4-O-CH2-COOtBu. |

This method is highly efficient and provides the desired benzoylamide in high yield, demonstrating a robust strategy for amide bond formation in complex molecular architectures.

Purification and Isolation Techniques for Polyfunctional PEG Derivatives

The purification and isolation of intermediates and the final product are as critical as the synthetic reactions themselves for obtaining high-purity this compound. Due to the polyfunctional nature of the molecules and the similarity of byproducts to the desired compound, a combination of purification techniques is often required. mdpi.com

Standard workup procedures, such as liquid-liquid extraction, are used after each reaction step to remove excess reagents and water-soluble byproducts. For instance, after the benzoylation step, the reaction mixture can be washed with dilute acid to remove excess triethylamine and with a basic solution like sodium bicarbonate to remove any unreacted benzoic acid.

Chromatography is the cornerstone of purification for PEG derivatives. phenomenex.com

Silica Gel Chromatography: This technique is effective for separating reaction intermediates that have significant differences in polarity, such as separating the Boc-protected amine from the starting diol or the final benzoylated product from the unreacted amine.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is an indispensable tool for the purification of the final product and for analyzing the purity of all PEGylated compounds. mdpi.comchromatographyonline.com It separates molecules based on their hydrophobicity. Using a C18 column with a gradient of water and a polar organic solvent like acetonitrile (B52724) (both often containing a small amount of an ion-pairing agent like trifluoroacetic acid) allows for the fine separation of the desired product from closely related impurities. phenomenex.com

Size-Exclusion Chromatography (SEC): While less effective for small, monodisperse PEGs like PEG4 derivatives, SEC is a valuable technique for purifying larger PEGylated molecules and for removing unreacted PEG reagents from protein conjugates.

Ion-Exchange Chromatography (IEX): This method separates molecules based on charge. It is particularly useful for purifying the final product, which has a free carboxylic acid group, from any unreacted, neutral, or ester-protected precursors. A patent for preparing high-purity PEG-aldehyde derivatives describes using an ion-exchange resin column to remove byproducts like PEG acid. google.com

The purity of the final compound is typically assessed using analytical RP-HPLC and characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: Summary of Purification Strategy

| Synthetic Step | Compound | Primary Purification Method | Ancillary Methods |

|---|---|---|---|

| Amine Protection | Boc-NH-PEG4-OH | Silica Gel Chromatography | Liquid-liquid extraction |

| Ether Formation | Boc-NH-PEG4-O-CH2-COOtBu | Silica Gel Chromatography | Aqueous washes |

| Amine Deprotection | H2N-PEG4-O-CH2-COOtBu | Neutralization & Extraction | Solvent evaporation |

| Benzoylamide Formation | Ph-CO-NH-PEG4-O-CH2-COOtBu | Silica Gel Chromatography | Aqueous washes |

| Acid Deprotection | This compound | Reversed-Phase HPLC | Lyophilization |

Table 4: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| Amino-PEG4-tert-butyl ester |

| Boc-NH-PEG4-COOH |

| Amino-PEG4-COOH |

| Boc-NH-PEG4-COOtBu |

| H2N-PEG4-OH |

| Boc-NH-PEG4-OH |

| tert-Butyl bromoacetate |

| Boc-NH-PEG4-O-CH2-COOtBu |

| H2N-PEG4-O-CH2-COOtBu |

| Benzoyl chloride |

| Ph-CO-NH-PEG4-O-CH2-COOtBu |

Chemical Reactivity and Derivatization Pathways

Reactivity of the Aldehyde Functional Group (Ald-)

The aldehyde group (CHO) is a valuable reactive handle due to its susceptibility to nucleophilic attack, a reaction that is fundamental to many bioconjugation techniques. thermofisher.comncert.nic.in This reactivity allows for the selective modification of the aldehyde terminus of the molecule.

The aldehyde moiety readily undergoes condensation reactions with specific nitrogen-based nucleophiles, such as hydrazines and hydroxylamines, to form stable hydrazone and oxime linkages, respectively. rsc.orgyoutube.comyoutube.com These reactions are highly chemoselective, meaning they proceed efficiently under mild conditions without interfering with other functional groups typically found in biomolecules. nih.gov

The formation of a hydrazone involves the reaction of the aldehyde with a hydrazine (B178648) derivative (R-NHNH2). Similarly, reaction with a hydroxylamine (B1172632) derivative (R-ONH2) leads to the formation of an oxime. Both reactions proceed through an initial nucleophilic addition to the carbonyl carbon, followed by dehydration to yield the final C=N double bond of the hydrazone or oxime. nih.gov While the resulting bonds are covalent, their stability can be influenced by the nature of the reactants and the pH of the reaction medium. nih.gov Oximes are generally more stable than hydrazones. nih.gov

| Reaction Type | Typical Nucleophile | pH Range | Key Characteristics |

|---|---|---|---|

| Hydrazone Formation | Hydrazide-containing molecules | 5.0 - 7.0 | Forms a stable Schiff base; can be reduced for enhanced stability. thermofisher.com |

| Oxime Formation | Aminooxy-containing molecules | ~7.0 | Generally more stable than hydrazone linkages. nih.gov |

Reductive amination is a powerful and widely used method for forming stable carbon-nitrogen bonds by converting a carbonyl group into an amine. wikipedia.org This two-step, one-pot reaction involves the initial formation of a Schiff base (an imine) between the aldehyde and a primary or secondary amine, followed by the reduction of this intermediate to a stable amine linkage. masterorganicchemistry.comchemistrysteps.comscienceinfo.com

A variety of reducing agents can be employed for this purpose, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity. masterorganicchemistry.comscienceinfo.com These mild reducing agents are capable of reducing the protonated imine intermediate (iminium ion) faster than the starting aldehyde, which minimizes unwanted side reactions. masterorganicchemistry.comchemistrysteps.com This strategy provides a robust and efficient means of conjugating amine-containing molecules to the aldehyde terminus of Ald-benzoylamide-PEG4-CH2 acid. mdma.ch

| Reducing Agent | Abbreviation | Key Features |

|---|---|---|

| Sodium cyanoborohydride | NaBH3CN | Selectively reduces imines in the presence of aldehydes. masterorganicchemistry.comscienceinfo.com |

| Sodium triacetoxyborohydride | NaBH(OAc)3 | A milder and less toxic alternative to NaBH3CN. masterorganicchemistry.com |

Reactivity of the Carboxylic Acid Functional Group (-CH2 Acid)

The terminal carboxylic acid group (-COOH) provides another key site for conjugation, reacting readily with nucleophiles like amines and alcohols after appropriate activation. jackwestin.commsu.edu

Direct reaction of a carboxylic acid with an amine or alcohol to form an amide or ester bond, respectively, is generally inefficient. Therefore, the carboxylic acid must first be activated to a more reactive species. A widely employed method for this activation is the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). thermofisher.com

EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid. The inclusion of NHS mitigates this by reacting with the O-acylisourea intermediate to form a more stable NHS-ester. thermofisher.comrsc.org This amine-reactive ester can then efficiently react with a primary amine to form a stable amide bond. This two-step process is one of the most common methods for conjugating proteins and other amine-containing molecules to carboxylic acids. rsc.org

The principles of "click chemistry," which describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, can be conceptually applied to the carboxylic acid moiety. medium.comcsmres.co.uk While the carboxylic acid itself is not a traditional "click" handle, it can be derivatized to introduce functionalities that are. For instance, the carboxylic acid could be coupled with a small molecule containing an azide (B81097) or an alkyne group using the EDC/NHS chemistry described above. This would then render the molecule ready for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. medium.com This conceptual pathway opens up possibilities for modular and efficient ligations. nih.gov

Stability and Transformations of the Benzoylamide Linkage

The benzoylamide linkage within the molecule is a robust amide bond. Generally, amides are stable under physiological conditions. However, they can be hydrolyzed to the constituent carboxylic acid and amine under harsh acidic or basic conditions, typically requiring elevated temperatures. prezi.comstackexchange.comresearchgate.net

The hydrolysis of benzamide (B126), a structurally similar compound, can be achieved by refluxing in strong acid (e.g., HCl) or strong base (e.g., NaOH). stackexchange.comechemi.comgeocities.ws This process involves the nucleophilic attack of water (in acidic conditions) or hydroxide (B78521) (in basic conditions) on the carbonyl carbon of the amide. prezi.com The stability of the benzoylamide bond in this compound is expected to be comparable, ensuring its integrity during the milder conditions typically employed for the modification of the aldehyde and carboxylic acid functionalities.

Hydrolytic Stability under Varying pH Conditions

The stability of this compound in aqueous environments is largely dependent on the hydrolytic stability of its amide bond. Amide bonds are known to be robust, yet their hydrolysis can be catalyzed under either acidic or basic conditions nih.gov. In contrast to ester bonds, which are more susceptible to base-catalyzed hydrolysis, amide bonds require more stringent conditions for cleavage nih.gov. The presence of the hydrophilic PEG4 spacer can influence the local chemical environment, potentially accelerating hydrolytic degradation by facilitating easier access for water molecules to the amide linkage researchgate.net. Furthermore, PEG chains themselves can undergo aging, a process accelerated by heat, light, and oxygen, which can lead to a reduction in the pH of the solution over time hamptonresearch.com. This alteration in the local pH could, in turn, influence the long-term stability of the amide bond.

The conceptual stability of the benzoylamide bond under different pH conditions is outlined in the table below.

| pH Condition | Expected Relative Rate of Hydrolysis | Rationale |

| Acidic (pH 1-3) | Moderate | Acid-catalyzed hydrolysis occurs via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. |

| Neutral (pH ~7) | Very Low | The amide bond is generally stable at neutral pH, with uncatalyzed hydrolysis being a very slow process. |

| Basic (pH 11-14) | Moderate to High | Base-catalyzed hydrolysis proceeds through the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This process is typically less efficient for amides than for esters but is accelerated at high pH. nih.gov |

Enzymatic Cleavage Considerations (Conceptual)

The susceptibility of the benzoylamide bond to enzymatic cleavage is a critical conceptual consideration. In biological systems, amide bonds, particularly peptide bonds, are cleaved by a class of enzymes known as proteases or peptidases creativepegworks.commdpi.com. The mechanism of action for many of these enzymes, such as serine proteases, involves an active site that facilitates the hydrolysis of the amide linkage mdpi.comresearchgate.net.

However, the structure of this compound presents several factors that would likely influence its recognition and cleavage by standard proteases. The covalent attachment of PEG chains, a process known as PEGylation, is a well-established method to protect therapeutic proteins from enzymatic degradation creativepegworks.comnih.gov. The PEG chain acts as a steric shield, physically hindering the approach of an enzyme to the target bond creativepegworks.comnih.gov. While the PEG4 chain in this molecule is relatively short, it would still confer a degree of steric hindrance. Additionally, the presence of the benzoyl group and the lack of a standard amino acid side chain would likely prevent the specific recognition required by many proteases for efficient catalysis. Nevertheless, it is conceptually plausible that certain non-specific amidases could recognize and cleave the bond, though likely at a low efficiency. The design of PEG-based materials can intentionally include specific peptide sequences that are substrates for enzymes like papain, rendering the hydrogels biodegradable nih.govlookchem.com. This demonstrates that enzymatic cleavage of amide bonds within a PEG context is feasible if a recognizable sequence is present.

Influence of the PEG4 Spacer on Functional Group Accessibility and Reactivity

PEG is highly hydrophilic, and its presence increases the solubility of the entire molecule in aqueous media broadpharm.combroadpharm.comchempep.com. The four repeating ethylene (B1197577) oxide units create a flexible, dynamic hydration shell that minimizes aggregation and non-specific binding to surfaces or proteins nih.govchempep.com. This "stealth" property is a key feature of PEGylated molecules chempep.com.

The PEG4 spacer also introduces steric hindrance, which can affect the reactivity of the terminal aldehyde and carboxylic acid groups. The flexible PEG chain can form a "conformational cloud" that may partially shield the functional groups, potentially reducing their reaction rates compared to a molecule with a shorter, more rigid linker nih.govnih.gov. The length of the PEG chain is a critical factor; longer chains provide a more pronounced steric shielding effect rsc.orgrsc.org. While PEG4 is a short spacer, it still impacts the immediate chemical environment around the reactive ends. This steric effect can be advantageous in preventing unwanted side reactions or non-specific interactions, but it may also necessitate optimized reaction conditions to ensure efficient derivatization of the terminal groups nih.govnih.gov.

The table below summarizes the key influences of the PEG4 spacer.

| Property | Influence of PEG4 Spacer | Scientific Rationale |

| Aqueous Solubility | Increased | The hydrophilic ethylene oxide units of the PEG chain form hydrogen bonds with water, enhancing the solubility of the entire molecule. broadpharm.comchempep.com |

| Functional Group Accessibility | Moderately Reduced | The flexible PEG chain creates a dynamic "conformational cloud" that can sterically hinder the approach of reactants to the terminal aldehyde and carboxylic acid groups. nih.govnih.gov |

| Steric Hindrance | Present | Provides a steric barrier that can reduce non-specific protein adsorption and intermolecular interactions. nih.govrsc.orgrsc.org |

| Biocompatibility | Enhanced | PEG is known for its low toxicity and low immunogenicity, which are favorable properties in biological applications. chempep.com |

| Enzymatic Interaction | Reduced | The steric shielding effect of the PEG chain can protect the adjacent amide bond from enzymatic degradation by physically blocking access to the enzyme's active site. creativepegworks.com |

Applications in Advanced Chemical Biology and Material Science Research

Design of Bioconjugation Reagents for Targeted Molecular Modification

Bioconjugation reagents are essential tools for creating complex molecular structures by linking different molecules, at least one of which is a biomolecule. tcichemicals.com Ald-benzoylamide-PEG4-CH2 acid serves as a valuable building block in the design of such reagents due to its dual, orthogonal reactivity. The benzaldehyde (B42025) group can selectively react with hydrazide and aminooxy moieties, while the carboxylic acid can form stable amide bonds with primary amines upon activation. broadpharm.com The intervening PEG4 linker enhances the solubility of the resulting conjugates in aqueous environments. broadpharm.com

Site-specific modification of proteins and peptides is crucial for preserving their biological activity and creating homogeneous conjugates. One powerful strategy involves the use of genetically encoded aldehyde tags. nih.govspringernature.comresearchgate.netexlibrisgroup.com This method utilizes the formylglycine-generating enzyme (FGE), which recognizes a specific peptide sequence and oxidizes a cysteine residue within that sequence to a formylglycine, creating a unique aldehyde handle on the protein. nih.govspringernature.comresearchgate.net

This genetically introduced aldehyde can then be specifically targeted by a molecule functionalized with a hydrazide or aminooxy group. This compound can be utilized to create a linker-payload system where the carboxylic acid end is first coupled to a molecule of interest (e.g., a fluorophore, a drug, or a purification tag). The resulting molecule, now bearing a benzaldehyde group, can be conjugated to the aldehyde-tagged protein. This approach ensures a high degree of control over the location and stoichiometry of the modification, which is a significant advantage over traditional methods that target naturally occurring amino acid side chains and often result in heterogeneous products. nih.govnih.gov

| Parameter | Description | Relevance of this compound |

| Reaction Specificity | The reaction between an aldehyde and a hydrazide or aminooxy group is highly specific and can occur under mild, biocompatible conditions. | The benzaldehyde group of the linker provides a specific reaction site for conjugation to aldehyde-tagged proteins. |

| Stoichiometry Control | Site-specific methods allow for the creation of conjugates with a defined 1:1 ratio of protein to payload. | The defined structure of the linker facilitates controlled conjugation, leading to homogeneous products. |

| Preservation of Function | Modification at a predetermined site away from the active or binding sites of a protein is less likely to disrupt its function. | The linker enables the attachment of payloads to engineered sites, minimizing interference with protein activity. |

Conceptually, this compound can also be employed in the functionalization of nucleic acids and oligosaccharides. Polyethylene (B3416737) glycol (PEG) linkers are widely used to enhance the stability, solubility, and pharmacokinetic properties of therapeutic oligonucleotides. creative-biogene.comnih.gov They can be functionalized with various reactive groups to allow for the attachment of targeting ligands, imaging agents, or other molecules. creative-biogene.comchempep.com

For nucleic acid modification, the carboxylic acid end of this compound could be coupled to an amine-modified oligonucleotide. The resulting aldehyde-functionalized nucleic acid could then be conjugated to a molecule bearing a hydrazide or aminooxy group. This strategy would allow for the modular construction of complex nucleic acid-based probes and therapeutic agents.

Similarly, in the realm of glycobiology, oligosaccharides are often modified to study their roles in biological processes. The aldehyde group of the linker could potentially react with specific sites on oxidized carbohydrates, while the carboxylic acid could be used to attach other functionalities. The hydrophilic PEG spacer would be beneficial in maintaining the solubility of these often-complex biomolecules. nih.gov

Development of Functionalized Surfaces and Biomaterials

The ability to immobilize biomolecules onto surfaces is fundamental to the development of biosensors, microarrays, and biocompatible materials. This compound offers a versatile platform for surface functionalization through its two distinct reactive groups.

Both aldehyde and carboxylic acid functionalities are widely used for the covalent attachment of molecules to appropriately modified surfaces. researchgate.netnih.gov A surface can be prepared with amine groups, which can then react with the carboxylic acid end of this compound (after activation) to form a stable amide bond. This would result in a surface decorated with outward-facing aldehyde groups. researchgate.net These aldehyde groups are then available to specifically capture molecules containing hydrazide or aminooxy functionalities.

Alternatively, a surface can be functionalized with hydrazide or aminooxy groups. In this scenario, the aldehyde end of the linker would react with the surface, presenting the carboxylic acid group for subsequent coupling with amine-containing biomolecules. The choice of strategy depends on the desired orientation of the immobilized molecule and the chemistry of the substrate.

| Functional Group on Surface | Reactive Group on Linker | Resulting Surface Functionality | Subsequent Immobilization |

| Amine | Carboxylic Acid (activated) | Aldehyde | Molecules with hydrazide/aminooxy groups |

| Hydrazide/Aminooxy | Aldehyde | Carboxylic Acid | Molecules with amine groups (requires activation) |

The reaction of aldehydes to form covalent bonds is a key strategy in surface chemistry, and the presence of the PEG linker can help to reduce non-specific protein adsorption on the surface, a desirable property for many biomedical applications. chempep.com

Hydrogels and other polymer matrices are extensively used in tissue engineering, controlled drug release, and 3D cell culture. axispharm.comasianpubs.org The incorporation of bioactive molecules into these matrices can be achieved using cross-linkers like this compound.

The carboxylic acid group of the linker can be used to incorporate it into the polymer backbone of a hydrogel during its synthesis, for example, by reacting with amine groups on the polymer chains. This would result in a hydrogel matrix functionalized with aldehyde groups. These aldehyde groups can then be used to immobilize proteins, peptides, or other signaling molecules within the hydrogel. This approach allows for the creation of "smart" biomaterials that can present specific biological cues to cells. The flexibility and hydrophilicity of the PEG4 spacer can improve the accessibility of the aldehyde groups within the polymer network and help to maintain the bioactivity of the immobilized molecules. axispharm.com

Construction of Molecular Probes and Sensors for In Vitro Studies

Molecular probes and sensors are indispensable tools in chemical biology for visualizing and quantifying biological molecules and processes. nih.gov The heterobifunctional nature of this compound makes it well-suited for the modular construction of such probes.

For example, a fluorescent dye containing a primary amine can be coupled to the carboxylic acid end of the linker. The resulting molecule is a fluorescent probe with a reactive aldehyde group. This aldehyde-functionalized fluorophore can then be used to label aldehyde-tagged proteins or other biomolecules containing a compatible reactive group for in vitro imaging studies.

Similarly, a biotin (B1667282) molecule with an amine handle can be attached to the carboxylic acid, creating a biotinylation reagent with an aldehyde functionality. This reagent could be used to specifically biotinylate molecules for subsequent detection or purification using streptavidin-based systems. The PEG4 spacer in these probes helps to distance the reporter molecule (e.g., fluorophore or biotin) from the target biomolecule, which can minimize steric hindrance and potential quenching effects.

Fluorescent and Affinity Tagging Strategies (Conceptual)

The aldehyde group present in this compound serves as a reactive handle for covalent labeling of biomolecules. This functionality is particularly useful in "tag-and-modify" strategies for fluorescent and affinity tagging.

Fluorescent Tagging: The aldehyde can react with specific nucleophiles, such as hydrazines or aminooxy-derivatized fluorophores, to form stable hydrazone or oxime linkages, respectively. rsc.orgnih.gov This bioorthogonal reaction is highly efficient and can be performed under mild, physiological conditions, making it suitable for labeling sensitive biological macromolecules like proteins. nih.gov The PEG4 linker provides water solubility and reduces steric hindrance, allowing for efficient labeling of target molecules in aqueous environments. The benzoylamide core can influence the local environment of the attached fluorophore, potentially modulating its photophysical properties.

| Tagging Strategy | Reactive Group on Probe | Resulting Linkage | Key Features |

| Hydrazone Ligation | Hydrazine (B178648) | Hydrazone | Rapid kinetics, suitable for live-cell applications |

| Oxime Ligation | Aminooxy | Oxime | High stability, often used for in vitro conjugation |

Affinity Tagging: Beyond fluorescence, the aldehyde group can be used to attach affinity tags. nih.gov For instance, a biotin molecule functionalized with a hydrazine or aminooxy group can be conjugated to this compound. This would allow for the subsequent detection or purification of the tagged biomolecule using streptavidin-based affinity chromatography. chemrxiv.orgchemrxiv.org The benzoylamide portion of the molecule could also be conceptually modified to act as a recognition motif for a specific protein target, creating a bifunctional molecule that both binds and tags a protein of interest. researchgate.netnih.gov

Development of Multi-Component Biosensors (Conceptual)

The design of multi-component biosensors often relies on the precise spatial arrangement of recognition, signaling, and anchoring elements. nih.govaip.orgresearchgate.net this compound provides a molecular scaffold to which these different components can be attached.

A conceptual biosensor could be constructed as follows:

Recognition Element: A molecule with specific affinity for an analyte (e.g., an aptamer or a small molecule ligand) could be coupled to the carboxylic acid terminus.

Signaling Element: A fluorophore or a quencher could be attached to the aldehyde group.

Anchoring Element: The benzoylamide core or modifications thereof could facilitate non-covalent interactions with a surface or a larger protein scaffold.

In such a design, the binding of the analyte to the recognition element could induce a conformational change in the biosensor, altering the distance between the signaling element and a secondary reporter, leading to a detectable change in fluorescence (e.g., FRET or quenching). researchgate.netnih.gov The PEG4 linker would provide the necessary flexibility and spacing for these components to interact effectively.

Supramolecular Assembly and Nanomaterial Functionalization

The amphiphilic nature of this compound, combining a hydrophobic benzoylamide group with a hydrophilic PEG chain and charged carboxylate, makes it an interesting candidate for supramolecular chemistry and the functionalization of nanomaterials. nih.gov

Self-Assembly Principles for Complex Architectures

Amphiphilic molecules can spontaneously self-assemble in solution to form a variety of ordered structures, such as micelles, vesicles, and nanofibers. unipa.ittaylorfrancis.comkinampark.com The specific architecture formed is dictated by the balance of attractive and repulsive forces between the molecules, including hydrophobic interactions, hydrogen bonding, and electrostatic interactions.

The this compound molecule possesses distinct regions that can drive self-assembly:

Hydrophobic Core: The benzoylamide group can participate in π-stacking and hydrophobic interactions, promoting aggregation.

Hydrophilic Shell: The PEG4 chain and the deprotonated carboxylic acid group will favor interaction with aqueous environments.

Depending on the concentration, pH, and ionic strength of the solution, this molecule could conceptually self-assemble into various nanostructures. For example, at neutral or high pH, the negatively charged carboxylate groups would create electrostatic repulsion, potentially favoring the formation of micelles or bilayers. rsc.org The aldehyde groups would be displayed on the surface of these assemblies, available for further chemical modification. The principles of block copolymer self-assembly can also be applied here, where the different moieties of the molecule act as distinct "blocks". documentsdelivered.com The ability to form such complex architectures from a single molecular building block is a key area of interest in nanotechnology. acs.org

Modification of Nanoparticles for Research Tools (Conceptual)

The functional groups on this compound make it a suitable ligand for the surface modification of nanoparticles, such as gold nanoparticles or quantum dots, to create sophisticated research tools. scispace.com

Attachment to Nanoparticle Surfaces:

The carboxylic acid group can be used to anchor the molecule to metal oxide surfaces or to be coupled to amine-functionalized nanoparticles via carbodiimide (B86325) chemistry.

If the benzoylamide moiety were modified with a thiol group, it could readily bind to gold surfaces.

Functionality of Modified Nanoparticles: Once attached to a nanoparticle surface, the PEG4 linker would provide a hydrophilic layer, enhancing the colloidal stability of the nanoparticles in biological media and reducing non-specific protein adsorption. The outwardly displayed aldehyde groups would serve as reactive sites for the covalent attachment of biomolecules, such as antibodies or enzymes, transforming the nanoparticle into a targeted probe or a nanobiosensor. This approach allows for the creation of multifunctional nanoparticles where the core material provides a physical property (e.g., plasmon resonance or fluorescence), and the surface chemistry dictates its biological interactions.

Advanced Analytical Methodologies for Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation of Conjugates

Spectroscopy provides invaluable information regarding the molecular structure and the presence of key functional groups within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for confirming the identity and structure of PEGylated molecules. nih.gov It provides detailed information on the chemical environment of hydrogen atoms (protons) within the structure, allowing for verification of the core components: the benzoylamide group, the polyethylene (B3416737) glycol (PEG) chain, and the terminal acid moiety.

Interactive Table: Predicted ¹H NMR Chemical Shifts for Ald-benzoylamide-PEG4-CH2 acid in CDCl₃

| Assignment | Structural Fragment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Aldehyde Proton | -CHO | ~10.0 | Singlet |

| Aromatic Protons | -C₆H₄- | ~7.5 - 8.0 | Multiplet |

| PEG Backbone | -(O-CH₂-CH₂)₄- | ~3.6 | Multiplet |

| Methylene adjacent to Amide | -CO-NH-CH₂- | ~3.4 - 3.5 | Triplet |

| Methylene adjacent to Acid | -O-CH₂-COOH | ~4.1 - 4.2 | Singlet |

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation by molecular vibrations. youtube.com For this compound, IR spectroscopy can confirm the presence of the key carbonyl groups (aldehyde, amide, carboxylic acid), the aromatic ring, and the ether linkages of the PEG chain. libretexts.orgopenstax.org

Key expected vibrational frequencies include a strong, sharp absorption around 1670-1780 cm⁻¹ corresponding to the C=O stretching of the various carbonyl groups. openstax.org Specifically, the aldehyde C=O stretch is typically observed around 1700-1720 cm⁻¹, the amide I band (primarily C=O stretch) appears around 1650 cm⁻¹, and the carboxylic acid C=O stretch is found near 1710 cm⁻¹. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid group. youtube.com The prominent C-O-C stretching of the PEG ether backbone gives a strong signal around 1100 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. The benzoylamide portion of the molecule contains a chromophore that absorbs UV light. A characteristic absorption maximum (λ_max) for benzaldehyde (B42025) and related structures is typically observed in the range of 245-300 nm. rsc.orguni-muenchen.de This technique is useful for confirming the presence of the aromatic ring system and can be used for quantitative analysis.

Interactive Table: Characteristic IR Absorption Bands and UV-Vis Data

| Technique | Functional Group | Expected Absorption Range |

|---|---|---|

| Infrared (IR) Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) |

| C=O Stretch (Aldehyde, Amide, Acid) | 1650 - 1720 cm⁻¹ (strong, sharp) | |

| C=C Stretch (Aromatic) | ~1600 cm⁻¹ | |

| N-H Bend (Amide II) | ~1550 cm⁻¹ | |

| C-O-C Stretch (PEG Ether) | ~1100 cm⁻¹ (strong) | |

| UV-Vis Spectroscopy | Benzoyl Chromophore (π → π*) | λ_max ≈ 250 nm |

Chromatographic Methods for Purity, Identity, and Conjugation Assessment

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, thereby assessing its purity and identity.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of PEGylated small molecules. researchgate.net Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is commonly employed to assess the purity of this compound. The compound is separated based on its hydrophobicity. A gradient elution, typically using water and acetonitrile (B52724) with an additive like trifluoroacetic acid (TFA), allows for the separation of the main product from more or less polar impurities. Detection is often performed using a UV detector set to the λ_max of the benzoyl chromophore. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Interactive Table: Illustrative RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Outcome | A major peak for the product, with minimal impurity peaks. |

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. lcms.cz While SEC is a gold standard for analyzing large, polydisperse polymers, it can also be valuable for smaller, discrete PEG compounds. In the context of this compound, SEC is primarily used as a quality control tool to detect the presence of high-molecular-weight species, such as dimers or oligomers formed through side reactions, or to separate unreacted starting materials. chromatographyonline.comchromatographyonline.com Molecules are separated as they pass through a column packed with porous beads; larger molecules elute first because they cannot enter the pores, while smaller molecules have a longer path and elute later.

Mass Spectrometry (MS) for Molecular Weight and Conjugation Confirmation

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides a highly accurate determination of the molecular weight of the target compound, serving as definitive confirmation of its identity. ingenieria-analitica.com Electrospray ionization (ESI) is a soft ionization technique commonly used for PEGylated molecules, as it minimizes fragmentation and allows for the observation of the intact molecular ion. ingenieria-analitica.com

For this compound, high-resolution mass spectrometry (HRMS) would be expected to yield a molecular ion peak corresponding to its exact calculated mass. Often, adducts with protons ([M+H]⁺) or sodium ions ([M+Na]⁺) are observed, which further aids in confirming the molecular weight.

Interactive Table: Predicted Mass Spectrometry Data for C₂₀H₂₉NO₈

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₂₉NO₈ |

| Exact Monoisotopic Mass | 411.1893 g/mol |

| Expected [M+H]⁺ Ion (m/z) | 412.1965 |

| Expected [M+Na]⁺ Ion (m/z) | 434.1785 |

Quantitative Analysis of Functional Group Incorporation and Reactivity

The precise characterization of heterobifunctional linkers like this compound is paramount in research contexts to ensure reproducibility and control over subsequent bioconjugation reactions. Quantitative analysis focuses on verifying the presence and accessibility of both the aldehyde and carboxylic acid terminal groups. This involves a suite of analytical techniques to determine the purity of the linker and the reactivity of its functional ends.

High-performance liquid chromatography (HPLC) is a foundational technique for assessing the purity and quantifying the functional components of PEG linkers. researchgate.net For benzaldehyde-functionalized PEGs, reversed-phase HPLC can be employed to separate the target bifunctional linker from non-functionalized or monofunctionalized PEG impurities. The separation is typically based on the hydrophobic interaction between the benzaldehyde end-groups and the stationary phase of the column. researchgate.net

Table 1: Illustrative HPLC Purity Analysis of this compound

| Analyte | Retention Time (min) | Peak Area (%) | Functional Group Confirmation |

| This compound | 12.5 | 97.2 | Aldehyde and Carboxylic Acid |

| PEG4-CH2 acid (monofunctional) | 8.3 | 1.5 | Carboxylic Acid only |

| Ald-benzoylamide-PEG4 (monofunctional) | 15.1 | 1.3 | Aldehyde only |

Note: This data is representative and serves for illustrative purposes.

Quantitative Analysis of the Aldehyde Group:

The reactivity of the benzaldehyde group is a critical parameter. This is often quantified by reacting the linker with a known concentration of an aminooxy- or hydrazide-containing reagent and monitoring the reaction progress. The formation of a stable oxime or hydrazone bond, respectively, can be followed spectrophotometrically or by HPLC. interchim.fr

Kinetic studies can provide valuable data on the reactivity of the aldehyde. The reaction rate of the benzaldehyde with a model compound can be measured to determine the rate constant, which is indicative of its accessibility and reactivity. For instance, the reaction with a fluorescently labeled aminooxy compound allows for sensitive detection and quantification of the accessible aldehyde groups.

Table 2: Representative Kinetic Data for Aldehyde Group Reactivity

| Reactant Concentration (mM) | Initial Reaction Rate (µM/s) | Second-Order Rate Constant (M⁻¹s⁻¹) |

| 0.1 | 0.5 | 50 |

| 0.2 | 2.0 | 50 |

| 0.5 | 12.5 | 50 |

Note: This data is representative and based on typical reactions of benzaldehyde-functionalized PEGs.

Quantitative Analysis of the Carboxylic Acid Group:

The carboxylic acid terminus can be quantified through various methods. Potentiometric titration is a classic and reliable method for determining the total acid content. The linker is dissolved in a suitable solvent and titrated with a standardized base, such as sodium hydroxide (B78521). The equivalence point of the titration corresponds to the amount of carboxylic acid present.

Alternatively, the carboxylic acid can be activated, for example, using EDC/NHS chemistry, to form an active ester. nih.gov This active ester can then be reacted with an amine-containing chromophore or fluorophore. The extent of the reaction, and thus the amount of carboxylic acid, can be quantified by measuring the absorbance or fluorescence of the resulting product.

Table 3: Illustrative Quantification of Carboxylic Acid Groups via Titration

| Sample Batch | Sample Weight (mg) | Titrant Volume (mL) | Calculated Carboxylic Acid Content (mmol/g) |

| Batch A | 10.2 | 2.15 | 0.211 |

| Batch B | 10.5 | 2.20 | 0.210 |

| Batch C | 9.8 | 2.06 | 0.210 |

Note: This data is representative and intended for illustrative purposes.

Computational and Theoretical Investigations of Ald Benzoylamide Peg4 Ch2 Acid

Molecular Modeling of Conformation and Flexibility of the PEG4 Linker

The tetraethylene glycol (PEG4) linker is a critical component of Ald-benzoylamide-PEG4-CH2 acid, imparting hydrophilicity and influencing the molecule's spatial properties. Molecular modeling, particularly through molecular dynamics (MD) simulations, is employed to characterize the conformational landscape and flexibility of this linker. nih.gov

Unlike a rigid rod, the PEG4 chain is highly flexible due to the rotational freedom around its C-C and C-O bonds. MD simulations reveal that the linker can adopt a wide range of conformations in solution, from fully extended structures to more compact, folded forms. nih.gov The specific conformation is a dynamic equilibrium influenced by the solvent environment and interactions with the terminal functional groups. In aqueous solutions, the PEG4 linker is expected to be well-solvated, favoring more extended conformations that maximize hydrogen bonding with water molecules.

| Dihedral Angle | Typical Range (degrees) | Energy Barrier (kcal/mol) | Description |

| O-C-C-O | 60 to 80 (gauche) | ~0.5 - 1.5 | The gauche conformation is generally preferred for the O-C-C-O torsion in PEG chains, contributing to a more compact structure than a fully extended chain. |

| C-O-C-C | 180 (trans) | ~1.0 - 2.0 | The trans conformation is typically the lowest energy state for the C-O-C-C torsion, favoring a more linear, zig-zag arrangement of the chain backbone. |

This interactive table presents typical energetic and geometric parameters for dihedral angles within a PEG linker, derived from computational modeling studies. These values illustrate the basis for the linker's conformational flexibility.

Quantum Chemical Calculations of Functional Group Reactivity and Electronic Properties

Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of the functional groups within this compound. scienceopen.commdpi.com These calculations provide insights into properties like charge distribution, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding chemical reactivity.

The primary reactive sites can be identified by analyzing the MEP, which maps the electrostatic potential onto the electron density surface. researchgate.net

Aldehyde Group: The carbonyl oxygen of the aldehyde is a site of high negative potential (red/yellow), making it a hydrogen bond acceptor. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack.

Benzoylamide Group: The amide carbonyl oxygen also presents a region of negative potential. The electronic properties of the benzene (B151609) ring are influenced by the amide substituent.

Carboxylic Acid Group: The carbonyl and hydroxyl oxygens are highly electronegative, representing sites for electrophilic interaction and hydrogen bonding. The acidic proton can be donated, making this a key site for acid-base chemistry.

Frontier Molecular Orbital (FMO) analysis helps predict the reactivity of the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. For the aromatic portions of the molecule, such as the benzoyl group, ab initio methods can calculate the energies of excited electronic states, which is relevant for understanding photochemical properties. acs.orgnih.gov The energy gap between the HOMO and LUMO is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net For the benzoic acid moiety, quantum chemical studies have detailed its geometric parameters and vibrational frequencies. researchgate.net

| Functional Group | Key Property | Computational Finding | Implication for Reactivity |

| Aldehyde (-CHO) | LUMO Location | The LUMO is often localized on the π* orbital of the carbonyl group. | The carbonyl carbon is highly electrophilic and a prime target for nucleophiles. |

| Carboxylic Acid (-COOH) | MEP | Strong negative potential around the carbonyl and hydroxyl oxygens. | Strong hydrogen bond acceptor and donor capabilities; site of deprotonation. |

| Benzoyl Ring | Electronic Band Gap | The presence of substituents on the benzene ring alters the HOMO-LUMO gap compared to unsubstituted benzene. researchgate.net | Modulates the overall electronic stability and reactivity of the aromatic system. |

This interactive table summarizes key findings from quantum chemical calculations on the functional groups present in the molecule, linking electronic properties to chemical reactivity.

Simulation of Intermolecular Interactions with Biological Targets (Conceptual)

While specific experimental data on this compound interacting with biological targets is not available, computational simulations provide a conceptual framework for predicting such interactions. Molecular dynamics (MD) simulations and molecular docking are the primary tools used to explore how molecules with PEG linkers engage with proteins or other biomolecules. nih.govacs.org

Conceptual Simulation Workflow:

Target Identification: A hypothetical protein target with a known 3D structure (e.g., from X-ray crystallography) is chosen.

Molecular Docking: The this compound molecule is computationally "docked" into the active or binding site of the target protein. This process predicts the preferred binding orientation and calculates a scoring function to estimate binding affinity.

Molecular Dynamics Simulation: The docked complex is then subjected to an MD simulation. acs.org This involves simulating the movement of every atom in the system over time (from nanoseconds to microseconds), providing a dynamic view of the interaction.

Key Insights from Conceptual Simulations:

Role of the PEG4 Linker: Simulations would show the PEG4 linker sterically shielding parts of the molecule from non-specific interactions with the protein surface. nih.gov Its flexibility allows the "warhead" (e.g., the benzoylamide group) to adopt an optimal orientation within the binding pocket.

Binding Site Interactions: The simulations would identify specific intermolecular interactions, such as hydrogen bonds between the molecule's carboxyl or carbonyl groups and amino acid residues (e.g., Lysine, Arginine, Serine) in the protein. acs.org Van der Waals interactions between the benzoyl ring and hydrophobic pockets could also be crucial.

Conformational Changes: MD simulations can reveal if the binding of the molecule induces conformational changes in the target protein, which can be critical for biological function.

These simulations allow for a nearly atomistic resolution view of the binding event, helping to interpret experimental observations and guide the design of molecules with improved target specificity and affinity. nih.gov

In Silico Design Principles for Optimizing Linker Performance

Key Design Principles:

Length and Flexibility: The length of the PEG linker is a critical parameter. creativepegworks.com Computational models can systematically vary the number of ethylene (B1197577) glycol units (e.g., from PEG2 to PEG12) and predict the resulting changes in properties. precisepeg.com

Shorter linkers may provide rigidity but could lead to steric hindrance, preventing the active ends of the molecule from reaching their target sites.

Longer linkers increase the hydrodynamic radius and enhance solubility but may lead to unwanted flexibility or non-specific binding. technologynetworks.com

Solubility and Hydrophilicity: The primary role of the PEG linker is to enhance aqueous solubility. broadpharm.com Computational models can predict solvation free energy, providing a quantitative measure of how changes in linker structure affect solubility. This helps avoid creating molecules that are prone to aggregation.

Steric Shielding: The PEG chain can physically mask the attached molecule, a phenomenon known as "shielding." nih.gov Simulations can quantify the "PEG chain coverage" on a molecule's surface, which is crucial for applications like protecting a therapeutic protein from degradation or reducing immunogenicity. nih.gov

Conjugation Chemistry: The choice of functional groups at the ends of the linker is critical for conjugation. While not directly part of the PEG4 linker itself, the terminal acid and the amide linkage in the parent molecule are outcomes of a design process. Computational chemistry can model the stability and reactivity of different chemical linkages (e.g., amides, esters, carbamates) under various conditions. researchgate.net

By integrating these computational principles, researchers can move beyond trial-and-error approaches to a more predictive and efficient design cycle, optimizing linker performance for a specific application. precisepeg.com

| Design Parameter | Optimization Goal | In Silico Method | Predicted Outcome |

| PEG Chain Length | Balance solubility and target access | Molecular Dynamics, Solvation Energy Calculation | Optimal length that maximizes solubility without causing excessive steric hindrance. precisepeg.com |

| Linker Architecture | Control payload capacity and shielding | Comparative modeling of linear vs. branched structures | Branched linkers may offer superior shielding and higher payload capacity. precisepeg.com |

| Attachment Chemistry | Ensure stability and controlled release | Quantum Mechanics, MD Simulations | Identification of stable chemical bonds that resist premature cleavage. researchgate.net |

This interactive table outlines key in silico design principles for optimizing the performance of PEG linkers in functional molecules.

Future Research Directions and Emerging Methodologies

Integration with Bioorthogonal Click Chemistries for Advanced Bioconjugation

Bioorthogonal click chemistry encompasses a set of chemical reactions that are rapid, selective, and biocompatible, enabling the precise ligation of molecules in complex biological environments without interfering with native biochemical processes. jocpr.comnih.gov The integration of Ald-benzoylamide-PEG4-CH2 acid with these chemistries can significantly enhance its utility in creating sophisticated bioconjugates.

To make this compound compatible with click chemistry, either the aldehyde or the carboxylic acid functionality would be replaced with a bioorthogonal handle, such as an azide (B81097) or an alkyne. For instance, a derivative, Azido-benzoylamide-PEG4-CH2-alkyne, would be a trifunctional linker capable of participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. researchgate.net

This approach offers several advantages for advanced bioconjugation:

Modularity and Versatility : It allows for a modular "plug-and-play" approach to constructing complex bioconjugates. nih.gov A library of targeting ligands and effector molecules can be independently equipped with complementary click handles and then readily conjugated to the modified this compound scaffold.

High Specificity and Efficiency : Click reactions are known for their high yields and specificity, which minimizes the formation of unwanted byproducts and simplifies purification processes. researchgate.net

Biocompatibility : Strain-promoted click chemistry, being copper-free, is particularly well-suited for applications in living systems, enabling in-situ bioconjugation. nih.gov

The table below illustrates potential modifications to this compound for integration with click chemistry:

| Original Functional Group | Bioorthogonal Modification | Complementary Reaction Partner | Click Chemistry Reaction |

| Aldehyde | Azide | Alkyne, Cyclooctyne | CuAAC, SPAAC |

| Carboxylic Acid | Alkyne | Azide | CuAAC, SPAAC |

| Aldehyde | Tetrazine | trans-Cyclooctene | Inverse Electron Demand Diels-Alder |

This strategy would facilitate the development of highly specific and potent therapeutic and diagnostic agents.

Development of Automated and High-Throughput Synthetic Approaches

The synthesis of complex molecules like PROTACs, which often involve multi-step procedures, can be a significant bottleneck in drug discovery. rsc.org The development of automated and high-throughput synthetic methodologies is crucial for accelerating the optimization of bifunctional linkers like this compound. nih.gov

Capsule-based automated synthesis platforms have emerged as a promising approach. rsc.org In this system, reagents for a specific reaction step are pre-packaged in capsules. The automated synthesizer executes a pre-programmed sequence of reactions, including coupling, deprotection, and purification steps. This technology can be adapted for the synthesis of derivatives of this compound, enabling the rapid generation of a library of linkers with varying lengths, compositions, and functionalities. rsc.org

Key advantages of automated synthesis include:

Increased Efficiency and Throughput : Automation allows for the parallel synthesis of multiple compounds, significantly reducing the time required for library generation. youtube.comstrath.ac.uk

Improved Reproducibility : Automated systems offer precise control over reaction parameters, leading to higher reproducibility compared to manual synthesis.

Accessibility : These platforms can be operated by researchers with limited expertise in synthetic chemistry, broadening access to complex molecules. rsc.org

A direct-to-biology (D2B) approach, where compounds are synthesized and screened in a high-throughput manner without intermediate purification, can further accelerate the discovery process. nih.gov By combining automated synthesis with D2B screening, researchers can rapidly evaluate the structure-activity relationships of a large number of linkers derived from the this compound scaffold. nih.gov

Exploration of Novel Applications in Diagnostic and Research Tool Development (Conceptual)

The inherent modularity of this compound makes it an attractive candidate for the development of novel diagnostic agents and research tools. By conjugating a targeting moiety (e.g., a small molecule inhibitor or an antibody fragment) to one end of the linker and a reporter molecule (e.g., a fluorophore, a biotin (B1667282) tag, or a positron emission tomography (PET) imaging agent) to the other, highly specific probes can be constructed. google.com

Conceptual applications include:

Fluorescent Probes for Cellular Imaging : A fluorescent dye could be attached to the carboxylic acid end of the linker, while the aldehyde group is used to conjugate a ligand for a specific protein of interest. This would enable the visualization of the protein's localization and dynamics within living cells.

Affinity-Based Probes for Target Identification and Validation : By immobilizing a derivative of this compound conjugated to a known ligand on a solid support, it can be used as an affinity matrix to capture and identify its protein targets from complex biological samples.

PET Imaging Agents for In Vivo Diagnostics : The linker could be used to connect a targeting molecule to a chelator for a radioisotope, such as Gallium-68 or Copper-64. This would allow for the non-invasive imaging of specific molecular targets in vivo, aiding in early disease diagnosis and monitoring treatment response.

The PEG4 spacer in the linker can improve the solubility and pharmacokinetic properties of these probes, which is particularly important for in vivo applications. precisepeg.comchempep.com

Rational Design of Next-Generation Multi-Functional Linkers with Enhanced Tunability

Key parameters for rational linker design include:

Length and Flexibility : The length of the PEG chain can be precisely controlled to optimize the distance between the two ends of the bifunctional molecule, which is crucial for the formation of a stable ternary complex in the case of PROTACs. nih.govmdpi.com The flexibility of the linker can also influence the binding affinity and selectivity.

Hydrophilicity : The PEG component imparts hydrophilicity, which can improve solubility and cell permeability. nih.gov The degree of PEGylation can be adjusted to fine-tune these properties.

Rigidity : Introducing rigid elements, such as aromatic rings or cycloalkanes, into the linker can restrict its conformational freedom. This can lead to a more favorable pre-organization for binding and enhance the stability of the resulting complex. nih.gov

Incorporation of Functional Moieties : The linker can be further functionalized with additional groups to impart new properties. For example, incorporating a cleavable moiety could allow for the controlled release of a therapeutic agent at the target site. Photo-switchable groups could enable spatiotemporal control over the activity of the bifunctional molecule. nih.gov

The table below summarizes how modifications to the this compound structure can be used to tune its properties:

| Property to Tune | Modification Strategy | Rationale |

| Length | Vary the number of PEG units | Optimize distance for ternary complex formation |

| Solubility | Increase or decrease PEG chain length | Modulate hydrophilicity |

| Conformational Flexibility | Incorporate rigid motifs (e.g., piperazine) | Enhance binding affinity and complex stability |

| Target Engagement | Introduce photo-cleavable or photo-isomerizable groups | Enable spatiotemporal control of activity |

By systematically exploring these modifications, it is possible to develop multi-functional linkers with precisely tailored properties for a wide range of applications in therapy and diagnostics.

Q & A

Q. How can computational modeling predict the interaction between this compound and cellular receptors?

- Methodological Answer : Use molecular docking (AutoDock Vina) with receptor crystal structures (PDB IDs). Apply density functional theory (DFT) to calculate binding energies of PEG4-CH2 acid moieties. Validate predictions with surface plasmon resonance (SPR) to measure dissociation constants (KD). Ensure reproducibility by sharing simulation parameters (force fields, solvation models) in open-access repositories .

Q. What are the best practices for analyzing batch-to-batch variability in this compound synthesis?

- Methodological Answer : Use statistical process control (SPC) charts to monitor critical quality attributes (CQAs) like purity, endotoxin levels, and residual solvents. Apply principal component analysis (PCA) to NMR spectral data to detect outlier batches. Reference ISO guidelines for analytical method validation (e.g., ICH Q2(R1)) .

Data Analysis & Interpretation

Q. How should researchers address outliers in spectroscopic data for this compound?

- Methodological Answer : Apply Grubbs’ test to identify statistically significant outliers. Replicate measurements (n ≥ 3) under identical conditions. If outliers persist, investigate instrument calibration (e.g., NMR shimming, MS source contamination) or sample degradation using accelerated stability studies .

Q. What ethical considerations apply when publishing conflicting data on this compound’s cytotoxicity?

- Methodological Answer : Disclose all experimental conditions (e.g., cell lines, passage numbers, assay protocols) to enable cross-validation. Use the ARRIVE guidelines for preclinical studies to ensure transparency. Cite contradictory findings in the discussion section and propose hypotheses (e.g., cell-type-specific uptake) for further testing .

Cross-Disciplinary Applications

Q. How can this compound be adapted for use in drug delivery systems beyond oncology?

- Methodological Answer : Explore applications in neurology by conjugating with blood-brain barrier (BBB)-shuttle peptides (e.g., Angiopep-2). Assess in vitro permeability using MDCK-MDR1 monolayers and in vivo biodistribution via positron emission tomography (PET) with <sup>18</sup>F-labeled analogs. Reference interdisciplinary studies linking PEGylation efficiency to pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.